4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 3-methylbenzyl group and an ethoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with 4-(2-hydroxyethyl)piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the piperidine derivative is replaced by the 3-methylbenzyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
- 4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
- 4-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
Uniqueness
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain receptors or alter its pharmacokinetic properties compared to similar compounds .
Biological Activity
4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound characterized by its unique piperidine structure, which includes a 3-methylbenzyl ether substituent. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities and interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H24ClNO
- Molecular Weight : 269.82 g/mol
The presence of the 3-methylbenzyl group is significant as it may influence the compound's reactivity and biological interactions.
This compound primarily interacts with neurotransmitter receptors in the central nervous system. The compound's ability to act as an agonist or antagonist at these receptors can modulate various physiological processes, including neurotransmission and cellular signaling pathways. Although specific pathways remain to be fully elucidated, preliminary studies suggest that the compound may influence receptor activity and enzyme functions.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Neuropharmacological Effects : The compound has been investigated for its potential in treating neurological disorders by modulating neurotransmitter systems.
- Antimicrobial Activity : Similar piperidine derivatives have shown antibacterial and antifungal properties, suggesting potential applications in combating microbial infections .
Antimicrobial Activity
Studies on related piperidine compounds have demonstrated varying degrees of antimicrobial activity. For instance, certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for effective compounds against Staphylococcus aureus and Escherichia coli . The structural features of these compounds, including halogen substitutions, were found to play a crucial role in their bioactivity.
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
Compound C | 0.100 | P. aeruginosa |
Case Studies
- Neurotransmitter Receptor Modulation : In vitro studies have indicated that derivatives similar to this compound can effectively bind to dopamine receptors, influencing dopaminergic signaling pathways associated with mood regulation and cognitive function.
- Antifungal Activity : A study investigated the antifungal properties of piperidine derivatives, revealing that some compounds demonstrated potent activity against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL .
Properties
IUPAC Name |
4-[2-[(3-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-3-2-4-15(11-13)12-17-10-7-14-5-8-16-9-6-14;/h2-4,11,14,16H,5-10,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWYXXBQRYPLMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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